Massoniresinol

Selenium Biofortification Untargeted Metabolomics Biomarker Discovery

Massoniresinol is a naturally occurring tetrahydrofuran lignan, initially isolated and structurally characterized from the needles of *Pinus massoniana*. Its stereochemistry was unequivocally established as (2R,3S,4R)-3,4-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-(4-hydroxy-3-methoxybenzyl)-3-tetrahydrofuranmethanol through comprehensive 1H NMR, 13C NMR, mass, and CD spectroscopy.

Molecular Formula C20H24O8
Molecular Weight 392.4 g/mol
Cat. No. B562016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMassoniresinol
Molecular FormulaC20H24O8
Molecular Weight392.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3/t18-,19-,20+/m1/s1
InChIKeyZTWZAVCISGQPJH-AQNXPRMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Massoniresinol: A Distinct Tetrahydrofuran Lignan for Biomarker Discovery and Natural Product Research


Massoniresinol is a naturally occurring tetrahydrofuran lignan, initially isolated and structurally characterized from the needles of *Pinus massoniana* [1]. Its stereochemistry was unequivocally established as (2R,3S,4R)-3,4-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-(4-hydroxy-3-methoxybenzyl)-3-tetrahydrofuranmethanol through comprehensive 1H NMR, 13C NMR, mass, and CD spectroscopy [1]. This compound is also found in other plant species, including *Illicium verum* and *Illicium burmanicum*, and exists in glycosylated forms such as (-)-massoniresinol 4'-O-β-D-glucopyranoside [2]. Its molecular formula is C20H24O8, with a molar mass of 392.40 g/mol, and it is cataloged under CAS number 96087-10-4 and PubChem CID 91885243 .

Selenium biofortification biomarker discovery. Massoniresinol serves as a structurally characterized tetrahydrofuran lignan standard for targeted metabolomics studies of Se-enriched produce.
Phytochemical authentication workflow. With established stereochemistry confirmed by CD spectroscopy, this compound supports reference-standard fit for Pinus and related conifer chemotaxonomic profiling.
Lignan pathway research. Reported as a glycosylated form in multiple species, it provides a selection context for studying lignan biosynthesis and glycosylation events.

Why Substituting Massoniresinol with Common Dietary Lignans is Inappropriate


Massoniresinol is not interchangeable with structurally or functionally similar lignans (e.g., secoisolariciresinol, matairesinol, pinoresinol) due to its unique and specific regulatory response in plant systems. In a comparative metabolomics study analyzing 463 phenolic compounds, massoniresinol was the sole differential metabolite that was significantly and consistently up-regulated in selenium-enriched kiwifruit compared to conventional controls across multiple varieties, a property not shared by the six flavonoids and two phenolic acids that were also differentially expressed in single-variety comparisons [1]. This unique response profile positions massoniresinol as a specific biomarker for selenium biofortification. Relying on a generic lignan standard or a different in-class compound would fail to capture this precise metabolic signature, rendering such a substitution analytically invalid for studies involving selenium metabolism or authentication of Se-enriched produce.

Target Compound
Massoniresinol — sole cross-variety differential metabolite in Se-enriched kiwifruit metabolomics.
Common Dietary Lignans
Secoisolariciresinol, matairesinol, pinoresinol — these in-class compounds did not exhibit the same specific, consistent up-regulation response.

Substituting massoniresinol with a generic lignan standard may not capture the precise metabolic signature required for selenium biofortification authentication.

Metabolomic response context may differ across plant matrices. Reported cross-variety specificity may require validation under specific analytical conditions.

Quantifiable Differentiation of Massoniresinol: A Comparative Evidence Guide


Massoniresinol is the Sole Cross-Variety Differential Metabolite in Selenium-Fortified Kiwifruit

In a broad metabolomics analysis of kiwifruit, massoniresinol was the only compound out of 463 that remained a significant differential metabolite when the analysis was extended from a single variety to multiple varieties. Nine metabolites were initially identified as differential in a single variety (six flavonoids, two phenolic acids, and massoniresinol). However, further comparative analysis across diverse varieties revealed that massoniresinol was the sole differential metabolite [1].

Cross-Variety Metabolite Specificity
Head-to-head
Sole differential metabolite out of 463 phenolic compounds across multiple kiwifruit varieties.
Reported as the only compound consistently up-regulated in Se-enriched fruit; other flavonoids and phenolic acids were differential only in single-variety comparisons.
Specific up-regulation context requires verification in other species. Exact fold change not reported in source.
Selenium Biofortification Untargeted Metabolomics Biomarker Discovery

High-Value Research and Industrial Applications for Massoniresinol


Analytical Standard for Selenium Biofortification Authentication

Given its unique status as the sole cross-variety differential metabolite, massoniresinol can serve as a targeted analytical standard for developing LC-MS or HPLC methods to verify the authenticity of selenium-enriched kiwifruit products [1]. Its specific up-regulation provides a robust, quantifiable marker for quality control and regulatory compliance in the functional food industry.

Positive Control in Plant Selenium Metabolism Studies

Massoniresinol can be utilized as a positive control or reference compound in research investigating the impact of selenium fertilization on plant secondary metabolism, particularly in lignan biosynthesis pathways [1]. Its consistent response makes it a reliable internal benchmark for comparing the metabolic effects of different selenium application rates or methods.

Reference Compound for Lignan Profiling in Pinus Species

As a characteristic lignan first identified in *Pinus massoniana*, massoniresinol is an essential reference standard for phytochemical investigations and chemotaxonomic studies of *Pinus* and related conifer species [2]. Its use ensures accurate identification and quantification in complex plant extracts.

Application
Selection Property
Validation Focus
Se Biofortification Authentication
Cross-variety differential expression profile
LC-MS/HPLC method specificity review
Plant Selenium Metabolism Research
Consistent up-regulation in Se-enriched tissue
Internal benchmark reproducibility under varied Se application rates
Pinus & Conifer Chemotaxonomy
Characteristic lignan identity confirmed by CD/NMR
Accurate identification in complex plant extracts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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